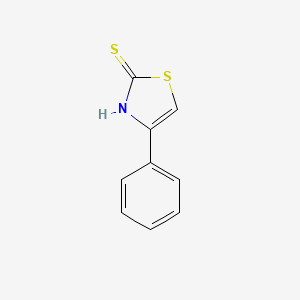

4-Phenylthiazole-2-thiol

Vue d'ensemble

Description

Le 4-phénylthiazole-2-thiol est un composé hétérocyclique de formule moléculaire C9H7NS2 et de masse moléculaire 193,29 g/mol . Il présente un cycle thiazole substitué par un groupe phényle en position 4 et un groupe thiol en position 2. Ce composé est connu pour ses diverses activités biologiques et est utilisé dans diverses applications de recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 4-phénylthiazole-2-thiol peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la 2-bromoacétophénone avec la thiourée en présence d'une base, telle que l'hydroxyde de sodium, pour former le cycle thiazole . La réaction se déroule généralement sous reflux dans l'éthanol ou un autre solvant approprié.

Méthodes de production industrielle

Les méthodes de production industrielle du 4-phénylthiazole-2-thiol impliquent souvent des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification plus efficaces pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-phénylthiazole-2-thiol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.

Réduction : Le composé peut être réduit pour former le dérivé thiazoline correspondant.

Substitution : Le groupe phényle peut subir des réactions de substitution électrophile aromatique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution électrophile aromatique utilisent souvent des réactifs tels que le brome ou l'acide nitrique en conditions acides.

Principaux produits formés

Oxydation : Disulfures ou acides sulfoniques.

Réduction : Dérivés de la thiazoline.

Substitution : Dérivés phénylthiazoliques bromés ou nitrés.

Applications De Recherche Scientifique

Biological Activities

1. Antidiabetic Potential:

4-Phenylthiazole-2-thiol has been investigated for its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. A study demonstrated that derivatives of phenylthiazole, including this compound, exhibited potent agonistic activity on PPARγ, which is crucial for glucose and lipid metabolism. The compound showed comparable potency to the established drug rosiglitazone, with an EC50 value of 0.75 μM . This suggests its potential use in developing antidiabetic therapies.

2. Anticancer Activity:

Research has highlighted the anticancer properties of thiazole derivatives, including those containing the this compound moiety. For instance, thiazole-integrated compounds have shown effectiveness against various cancer cell lines such as HCT-15 (colon carcinoma) and NCI-H322 (lung cancer) . The structural modifications of these compounds can enhance their efficacy against specific cancer types.

3. Anticonvulsant Properties:

The anticonvulsant activity of thiazole derivatives has also been documented. Certain compounds derived from this compound have displayed significant anticonvulsant effects in preclinical studies . The structure-activity relationship (SAR) analyses indicate that specific substitutions on the thiazole ring can lead to improved anticonvulsant activity.

Synthesis and Characterization

1. Synthesis Techniques:

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. For example, reactions involving piperidine and various benzaldehydes under reflux conditions have been employed to produce novel thiazole derivatives .

2. Electrochemical Properties:

Recent studies have characterized the electrochemical behavior of metal-free phthalocyanines substituted with this compound. These compounds exhibit unique spectroelectrochemical properties that can be harnessed for applications in sensors and electronic devices . The incorporation of this compound into phthalocyanine structures enhances their stability and conductivity.

Case Studies

Mécanisme D'action

The mechanism of action of 4-Phenylthiazole-2-thiol involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the observed biological effects . Additionally, the compound’s thiol group can form covalent bonds with nucleophilic sites on proteins, further contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Le 4-phénylthiazole-2-thiol peut être comparé à d'autres dérivés du thiazole, tels que :

2-Mercapto-4-phénylthiazole : Structure similaire, mais avec des substituants différents, conduisant à des variations de l'activité biologique.

4-Phénylthiazole-2-thione : Contient un groupe thione au lieu d'un groupe thiol, ce qui peut affecter sa réactivité et ses propriétés biologiques.

Ces comparaisons mettent en évidence le caractère unique du 4-phénylthiazole-2-thiol en termes de ses substituants spécifiques et des activités biologiques qui en résultent .

Activité Biologique

4-Phenylthiazole-2-thiol, a heterocyclic compound with the molecular formula C9H7NS2, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on a comprehensive review of current literature.

Overview of this compound

This compound is characterized by its unique thiazole ring structure, which contributes to its reactivity and biological activity. The compound has been shown to possess antimicrobial, antifungal, antioxidant, and anticancer properties, making it a valuable subject for further investigation in medicinal chemistry.

Target Interactions

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It has been reported to influence multiple biochemical pathways, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.

- Cell Signaling Modulation : It alters cell signaling processes, impacting gene expression and cellular responses.

- Reactive Oxygen Species (ROS) Regulation : By modulating oxidative stress levels, it can protect cells from damage.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, showcasing moderate to good inhibition at concentrations as low as 1 µg/mL .

Antifungal Properties

The compound also shows antifungal activity against species such as Aspergillus niger and Apergillus oryzae, further supporting its potential use in treating infections caused by fungi .

Antioxidant Activity

Due to its thiol group, this compound acts as a potent antioxidant. It scavenges free radicals and reduces oxidative stress in cellular environments, which is crucial for preventing damage associated with various diseases.

Study on Anticancer Activity

A notable study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy.

Pharmacological Evaluations

In pharmacological evaluations, varying dosages of this compound were tested in animal models. Lower doses exhibited therapeutic effects, while higher doses resulted in cytotoxicity, indicating a dose-dependent response .

Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Thiol derivative | Antimicrobial, antifungal, anticancer |

| 2-Mercapto-4-phenylthiazole | Thiol derivative | Similar antimicrobial properties |

| 4-Phenylthiazole-2-thione | Thione derivative | Different reactivity and activity |

This table highlights how structural variations among thiazole derivatives impact their biological activities.

Propriétés

IUPAC Name |

4-phenyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCKHTAVNBPQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062181 | |

| Record name | 4-Phenyl-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Mercapto-4-phenylthiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2103-88-0 | |

| Record name | 2-Mercapto-4-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiazolethione, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylthiazole-2-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Thiazolethione, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenyl-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.